molecular formula C24H30ClN3O2 B580764 (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride

(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride

Numéro de catalogue: B580764
Poids moléculaire: 428.0 g/mol
Clé InChI: MULSIBUGDPOSHV-CALJPSDSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride (commonly known as FK866, APO866, or Daporinad) is a potent, selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway. This compound has garnered significant attention in oncology and immunometabolism due to its ability to deplete intracellular NAD+ levels, leading to autophagy and apoptosis in cancer cells .

Propriétés

IUPAC Name

(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2.ClH/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22;/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28);1H/b12-11+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULSIBUGDPOSHV-CALJPSDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Le chlorhydrate de FK 866 peut être synthétisé par une série de réactions chimiques impliquant les matières premières et les réactifs appropriés. La voie de synthèse implique généralement la formation de la partie acrylamide et l'attachement subséquent des groupes pipéridine et pyridine. Les conditions réactionnelles comprennent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions . Les méthodes de production industrielle peuvent impliquer l'optimisation de ces réactions pour la synthèse à grande échelle, en garantissant un rendement et une pureté élevés du produit final.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le chlorhydrate de FK 866 a un large éventail d'applications de recherche scientifique, notamment:

Applications De Recherche Scientifique

FK 866 hydrochloride has a wide range of scientific research applications, including:

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Key Characteristics:

  • Molecular Formula : C₂₄H₂₉N₃O₂·HCl
  • Molecular Weight : 391.51 (free base); 427.99 (hydrochloride)
  • CAS Number : 658084-64-1 (free base); 1198425-96-5 (hydrochloride)
  • Solubility: ≥19.6 mg/mL in DMSO; ≥49.6 mg/mL in ethanol; insoluble in water .
  • Mechanism: Non-competitive inhibition of NAMPT (Ki = 0.4 nM), blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a critical step in NAD+ biosynthesis .

Structural Analogs and Derivatives

(2E)-N-[4-(Piperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide Dihydrochloride
  • Molecular Formula : C₁₇H₂₅N₃O·2HCl
  • Key Differences : Lacks the benzoyl group present in FK866, which may reduce binding affinity to NAMPT. The dihydrochloride salt enhances solubility in aqueous solutions compared to FK866’s free base .
  • Applications : Primarily used in structural studies to assess the role of the benzoyl group in NAMPT inhibition.
GMX1778 (CHS-828)
  • Mechanism: Competitive NAMPT inhibitor with a distinct chemical scaffold (pyridinyl cyanoguanidine).
  • Potency : Similar IC₅₀ values to FK866 (~1–10 nM) but with differing pharmacokinetic profiles .

Functional Comparisons

Nicotinamide Mononucleotide (NMN)
  • Role : Substrate in the NAD+ salvage pathway, downstream of NAMPT. Unlike FK866, NMN supplementation can rescue NAD+ depletion, reversing FK866-induced cytotoxicity .
  • Therapeutic Use : Investigated for age-related metabolic disorders, contrasting FK866’s pro-apoptotic applications .
ABT-702 and Gallotannin
  • ABT-702: Adenosine kinase inhibitor (unrelated to NAMPT), used in parallel studies to assess NAD+-independent pathways .
  • Gallotannin: Polyphenolic compound with broad enzyme inhibitory effects; lacks the specificity of FK866 .

Pharmacokinetic and Pharmacodynamic Profiles

Parameter FK866 (2E)-N-[4-(Piperidin-4-yl)butyl]... Dihydrochloride GMX1778
Target NAMPT (Ki = 0.4 nM) NAMPT (reduced affinity) NAMPT (IC₅₀ ~1 nM)
Solubility DMSO/EtOH-soluble Improved aqueous solubility due to dihydrochloride Water-soluble
Therapeutic Applications Cancer, sepsis, ischemia Structural research Cancer trials
Synthetic Steps 5-step synthesis Not reported 7-step synthesis

Key Research Findings

  • FK866 vs. NMN : Co-administration of NMN (100 µM) reverses FK866-induced NAD+ depletion, confirming target specificity .
  • Structural Insights : Docking studies (PDB ID: 2GVJ) show FK866’s benzoyl group stabilizes interactions with NAMPT’s hydrophobic pocket, achieving an RMSD <2 Å .
  • Clinical Limitations : FK866 exhibits dose-dependent toxicity in humans, prompting exploration of analogs with improved safety profiles .

Activité Biologique

(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride, commonly referred to as FK866 or APO866, is a synthetic organic compound primarily recognized for its role as a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor . This compound has garnered attention in the fields of oncology and neuroprotection due to its ability to modulate NAD+ biosynthesis, which is crucial for cellular metabolism and survival.

Chemical Information

PropertyDetails
IUPAC Name (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride
Molecular Formula C24H29N3O2·HCl
CAS Number 658084-64-1
PubChem ID 6914657

The compound consists of a piperidine ring, a pyridine moiety, and an acrylamide structure, which contribute to its biological activity.

FK866 functions primarily by inhibiting NAMPT, an enzyme that plays a pivotal role in the salvage pathway of NAD+ biosynthesis. By blocking this pathway, FK866 leads to decreased levels of NAD+, which can induce apoptosis in cancer cells that rely heavily on NAD+ for survival and proliferation .

Anti-Cancer Activity

Research has demonstrated that FK866 exhibits significant anti-cancer properties. It has been shown to selectively target cancer cells with high NAD+ turnover rates, making it a potential candidate for cancer therapy. In vitro studies indicate that FK866 can effectively reduce tumor growth in various cancer cell lines, including those resistant to conventional therapies .

Case Studies

  • Study on Breast Cancer Cells : A study published in Cancer Research highlighted that FK866 effectively inhibited the growth of breast cancer cells by inducing apoptosis through NAD+ depletion. The study reported a reduction in cell viability by over 70% at higher concentrations of FK866 .
  • Neuroprotective Effects : FK866 has also been investigated for its neuroprotective effects in models of traumatic brain injury. A study indicated that FK866 treatment resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential in mitigating inflammatory responses following brain injuries .

In Vivo Studies

In vivo studies have corroborated the findings from in vitro experiments. For instance, FK866 was tested in animal models where it showed significant reduction in tumor size without notable systemic toxicity. These results underscore its potential therapeutic applications in oncology .

Selectivity and Efficacy

FK866 is characterized by its high selectivity for NAMPT, which minimizes off-target effects commonly associated with other anti-cancer agents. Its non-competitive inhibition mechanism allows it to effectively lower NAD+ levels without directly competing with nicotinamide substrates .

Safety Profile

While FK866 shows promise as an anti-cancer agent, its safety profile is still under investigation. Preclinical studies have indicated manageable side effects; however, further clinical trials are necessary to fully understand its safety and efficacy in human subjects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including condensation of the pyridinylpropenamide moiety with a 1-benzoylpiperidine intermediate. Key steps may include amide coupling (e.g., EDC/HOBt), benzoylation of piperidine, and purification via recrystallization. For structurally analogous piperidine derivatives, cyanidation or nitrile reduction has been employed for ring formation . Optimization using Design of Experiments (DoE) can systematically vary reaction parameters (e.g., temperature, stoichiometry) to maximize yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use HPLC with UV detection (λ~255 nm, based on analogous compounds) and ≥98% purity thresholds .
  • Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR (¹H/¹³C) to confirm stereochemistry (e.g., E-configured enamide). Single-crystal X-ray diffraction (SHELXL refinement) resolves absolute configuration and hydrogen-bonding networks .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact; work in a fume hood .
  • Storage : Store at -20°C in airtight containers to ensure stability ≥5 years .
  • Waste Disposal : Treat as hazardous organic waste; consult institutional safety guidelines .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?

  • Methodological Answer : Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data can be resolved via SHELXL refinement. For example, CSD surveys (e.g., Cambridge Structural Database) of pyridinylpropenamide derivatives reveal protonation states and salt formation trends, which guide parameterization during refinement . Hydrogen-bonding motifs (e.g., N–H···Cl⁻ in hydrochloride salts) further validate structural assignments .

Q. What strategies address contradictions between computational solubility predictions and experimental results?

  • Methodological Answer :

  • Multi-Method Validation : Compare Hansen solubility parameters (HSPs) with experimental shake-flask assays in varied solvents (e.g., DMSO, ethanol).
  • pH-Dependent Studies : Assess solubility shifts due to protonation of the pyridine ring (pKa ~4.5–5.5) .
  • Co-Solvency Approaches : Use hydrophilic polymers (e.g., PEG) to enhance aqueous solubility if discrepancies persist .

Q. How to design experiments for structure-activity relationship (SAR) studies targeting biological activity?

  • Methodological Answer :

  • Scaffold Modification : Systematically vary substituents (e.g., benzoyl vs. substituted aryl groups) and assess activity via in vitro assays (e.g., receptor binding).
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with the enamide group) .
  • Metabolic Stability : Incorporate trifluoromethyl groups (as in analogous compounds) to improve lipophilicity and half-life .

Q. What supramolecular interactions dominate crystal packing, and how do they affect physicochemical properties?

  • Methodological Answer : CSD analysis of pyridinium salts shows π-π stacking between aromatic rings (benzoyl/pyridine) and hydrogen bonding (N–H···O/S). These interactions influence melting points, solubility, and stability. For example, perchlorate salts exhibit tighter packing than trifluoroacetates, reducing hygroscopicity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.